6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one
Description
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound featuring a dihydropyridazinone core substituted at the 6-position with a 3-methyl-1,2,4-oxadiazole moiety. The dihydropyridazinone scaffold is known for its pharmacological relevance, particularly in cardiovascular therapeutics, while the 1,2,4-oxadiazole group contributes to metabolic stability and electronic effects due to its electron-withdrawing nature .
Propriétés
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-4-8-7(13-11-4)5-2-3-6(12)10-9-5/h2-3H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWWEPQLYHARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NNC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a member of the pyridazinone family and has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H8N4O2
- Molecular Weight : 192.18 g/mol
- CAS Number : [not available in search results]
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazinones exhibit significant antimicrobial properties. A study by Gasilina et al. (2023) demonstrated that certain pyridazinone-substituted compounds displayed potent inhibition against various bacterial strains, suggesting that modifications in the oxadiazole moiety can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound was highlighted in a study where structural modifications were analyzed for their effects on cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring significantly improved the antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | HT29 | <10 | High |
| 2 | Jurkat | <15 | Moderate |
| 3 | A431 | <20 | Moderate |
Neuroprotective Effects
Some derivatives have shown neuroprotective effects in models of neurodegeneration. For instance, a compound similar in structure to this compound was tested for anticonvulsant activity and demonstrated significant protective effects in electroshock seizure tests .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Oxadiazole Ring : The presence of the oxadiazole ring is crucial for enhancing biological activity.
- Substituents : Substituents on the pyridazine ring can modulate the activity; for example, introducing halogen groups increases potency.
- Hydrophobic Interactions : Compounds with hydrophobic groups tend to exhibit better interactions with biological targets, enhancing their efficacy.
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated several derivatives of pyridazinones for their anticancer properties against various cell lines. The compound exhibited an IC50 value lower than 10 µM against HT29 colon cancer cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of the compound were synthesized and tested against gram-positive and gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains .
Applications De Recherche Scientifique
Anticonvulsant Activity
Research indicates that derivatives of the pyridazinone structure exhibit significant anticonvulsant properties. A study demonstrated that certain synthesized compounds with similar structures showed effective protection in seizure models, suggesting that modifications to the pyridazinone framework can enhance anticonvulsant activity. For instance, compounds with electron-withdrawing groups on the phenyl ring exhibited improved efficacy in electroshock seizure tests .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of pyridazinone-thiazole hybrids were synthesized and tested against various bacterial strains. The results indicated that these hybrids displayed notable antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics .
Anticancer Potential
The antiproliferative effects of 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one have been explored in several studies. Compounds derived from this structure were tested against multiple cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145). The presence of specific substituents was found to significantly impact cytotoxicity, with some derivatives demonstrating promising results in inhibiting cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the aromatic rings enhance anticonvulsant and anticancer activities.
- Pyridazine Modifications : Variations in the substituents on the pyridazine ring can lead to significant changes in biological activity.
- Hybrid Structures : Combining different heterocycles can create compounds with synergistic effects, improving overall potency.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Siddiqui et al. (2020) | Anticonvulsant Activity | Identified derivatives with median effective doses lower than standard treatments in seizure models. |
| Łączkowski et al. (2020) | Antimicrobial Properties | Synthesized thiazole-pyridazinone hybrids showing significant antibacterial effects against Gram-positive bacteria. |
| ResearchGate Study (2020) | Anticancer Activity | Evaluated antiproliferative effects on various cancer cell lines; some derivatives showed IC50 values in low micromolar range. |
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, biological activities, and research findings:
Pharmacological and Physicochemical Insights
In contrast, thioxo-triazole derivatives (e.g., ) may engage in hydrogen bonding via the sulfur atom, altering target interactions. Pimobendan’s benzimidazole substituent contributes to π-π stacking interactions, critical for its activity as a calcium sensitizer .
Metabolic Stability :
- Oxadiazoles are less prone to oxidative metabolism compared to thioether-containing compounds (e.g., thioxo-triazoles in ), suggesting improved pharmacokinetics for the target compound.
Activity Trends: Substituted pyridazinones with electron-donating groups (e.g., methoxy in Compound 4d ) show enhanced antihypertensive activity, while steric bulk (e.g., 3-methyl in the target compound) may influence bioavailability.
Méthodes De Préparation
General Synthetic Strategy
The preparation typically involves:
- Formation of the pyridazinone ring system.
- Introduction of the oxadiazole moiety via cyclization of suitable hydrazide or acyl hydrazine intermediates.
- Functionalization to install the 3-methyl substituent on the oxadiazole ring.
This approach ensures regioselective construction of the target compound with control over substitution patterns.
Synthesis of the 4,5-dihydropyridazin-3(2H)-one Core
The pyridazinone scaffold is commonly synthesized by the condensation of hydrazines with maleic anhydride or its derivatives:
Step 1: Reaction of benzylhydrazine with maleic anhydride yields 2-benzyl-6-hydroxypyridazin-3(2H)-one as an initial intermediate. This compound exists in tautomeric forms (oxo and oxy), with substitution reactions favoring the oxygen atom of the hydroxy group.
Step 2: Alkylation or substitution at the hydroxy group is achieved by treating the intermediate with alkyl halides or substituted ammonium salts in solvents such as dimethylformamide (DMF) or acetone under controlled temperature (0–5 °C to room temperature), leading to O-substituted pyridazinones.
Representative Reaction Conditions and Yields
Analytical Characterization Supporting Preparation
Infrared (IR) Spectroscopy: Characteristic carbonyl (C=O) stretching bands around 1660–1690 cm⁻¹ confirm pyridazinone and oxadiazole carbonyl groups. N-H stretching bands near 3260 cm⁻¹ support hydrazide and heterocyclic N-H presence.
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$-NMR shows disappearance of free hydrazide NH2 signals and appearance of broad singlets corresponding to oxadiazole NH protons (δ ~9.1 ppm).
- Olefinic protons of the heterocyclic rings appear between δ 4.9–5.8 ppm.
- $$^{13}C$$-NMR peaks at ~158 and 155 ppm correspond to oxadiazole ring carbons, confirming ring formation.
Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the target compound confirm successful synthesis.
Summary of Key Research Findings
The substitution reactions on the pyridazinone core preferentially occur at the oxygen atom of the hydroxy group rather than nitrogen, guiding synthetic planning.
Hydrazide intermediates are critical for constructing the oxadiazole ring via heterocyclization, with potassium thiocyanate and carbon disulfide/potassium hydroxide mixtures being effective reagents.
The methyl substituent on the oxadiazole ring is introduced by using methylated precursors or via selective alkylation during ring formation, which is essential for the biological activity and structural specificity of the final compound.
Yields for each step are generally high (65–87%), indicating the robustness of the synthetic routes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one derivatives?
- Answer : The synthesis typically involves multi-step reactions starting from aryl hydrocarbons. For example, a common approach includes:
- Step 1 : Condensation of substituted phenyl carbohydrazides with sodium acetate under reflux in ethanol to form intermediate hydrazides.
- Step 2 : Cyclization via thiolation or triazole formation to introduce the 1,2,4-oxadiazole moiety.
- Step 3 : Final purification via recrystallization (ethanol/water systems) to isolate the target compound .
- Key Reagents : Ethanol, sodium acetate, substituted aldehydes, and thiolating agents.
Q. How is the antihypertensive activity of this compound evaluated experimentally?
- Answer : Non-invasive methods like the Tail Cuff method are used to measure blood pressure reduction in rodent models. Compounds are administered orally, and systolic/diastolic pressures are monitored over 24-hour intervals. Activity is benchmarked against standard antihypertensives (e.g., captopril), with compounds 4e and 4f showing significant efficacy in preliminary studies .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR (¹H, ¹³C) to confirm substitution patterns on the pyridazinone and oxadiazole rings.
- FT-IR for identifying functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
- Elemental analysis for purity validation .
Advanced Research Questions
Q. How do structural modifications to the oxadiazole or pyridazinone rings affect PDE3A/B inhibitory activity?
- Answer :
- Oxadiazole modifications : Substituting the 3-methyl group with bulkier alkyl chains (e.g., trifluoromethyl) enhances PDE3A binding affinity by improving hydrophobic interactions.
- Pyridazinone modifications : Adding electron-withdrawing groups (e.g., nitro) at the 6-position increases selectivity for PDE3A over PDE3B, as seen in DNMDP analogs .
- SAR Insight : N-alkylation of the pyridazinone ring enhances PDE4 inhibition but reduces PDE3 selectivity, necessitating balanced substitutions for dual-target activity .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., antihypertensive vs. anticancer effects)?
- Answer :
- Dose-dependent assays : Test compounds at varying concentrations to identify therapeutic windows. For example, low doses may favor antihypertensive effects, while higher doses induce cytotoxicity via PDE3A-SLFN12 interactions .
- Target profiling : Use kinase/PDE inhibition panels to identify off-target effects.
- In vivo validation : Compare activity in hypertensive vs. cancer xenograft models (e.g., SK-MEL-3 melanoma) to contextualize mechanism-specific outcomes .
Q. How can in silico QSAR models optimize the pharmacokinetic properties of this compound?
- Answer :
- Descriptor selection : Use logP, polar surface area, and H-bond donors/acceptors to predict bioavailability.
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) with PDE3A crystal structures to design analogs with improved blood-brain barrier penetration.
- ADMET prediction : Tools like SwissADME or ADMETLab assess metabolic stability (e.g., CYP450 interactions) and toxicity .
Methodological Challenges and Solutions
Q. What experimental pitfalls arise in synthesizing the 1,2,4-oxadiazole moiety, and how are they mitigated?
- Challenge : Oxadiazole ring instability under acidic/basic conditions.
- Solution : Use mild cyclization agents (e.g., CDI or EDC) and anhydrous solvents (THF or DMF) to minimize degradation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How are metabolic stability and plasma protein binding evaluated for preclinical development?
- Protocol :
- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) and measure remaining parent compound via LC-MS.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to calculate unbound fractions.
- Key finding : DNMDP analogs with 4,5-dihydropyridazinone cores exhibit >90% plasma protein binding, requiring structural tweaks (e.g., halogenation) to improve free drug levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
